molecular formula C22H24N2O4S2 B2742327 1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 1090034-05-1

1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine

Número de catálogo B2742327
Número CAS: 1090034-05-1
Peso molecular: 444.56
Clave InChI: FUERTHACNFJSLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Anticancer Evaluation of Naphthoquinone Derivatives

Naphthoquinones, known for their role in organic synthesis, have led to the synthesis of phenylaminosulfanyl-naphthoquinone derivatives. These derivatives exhibit potent cytotoxic activity against several human cancer cell lines, such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), suggesting their potential as anticancer agents. The compounds demonstrate low toxicity in normal human kidney cells (HEK293), indicating a favorable therapeutic index. The mechanism involves apoptosis induction and cell cycle arrest, highlighting the research application in cancer therapy development (Ravichandiran et al., 2019).

Antihyperglycemic Activity of Thiazolidinediones

A series of naphthalenylsulfonyl-thiazolidinediones have been evaluated for their antihyperglycemic activity in diabetic mouse models. These studies reveal the significance of the naphthalene moiety in enhancing antihyperglycemic effects. The research underscores the potential application of such derivatives in treating non-insulin-dependent diabetes mellitus (NIDDM), offering insights into the design of new therapeutic agents (Zask et al., 1990).

Synthesis and Biological Evaluation of Retinoid X Receptor Agonists

Sulfonic acid analogues of known therapeutic compounds have been synthesized and assessed for selective retinoid X receptor (RXR) agonism. These analogues are designed to minimize side effects by avoiding impact on RXR-dependent receptor pathways. The research demonstrates the application in synthesizing selective RXR agonists with potential therapeutic use in treating conditions like cutaneous T-cell lymphoma (CTCL), providing a pathway for developing improved treatments with better selectivity and potency (Heck et al., 2016).

Inhibitory Effects on Protein Kinase Activity

Isoquinolinesulfonamides, including derivatives with a naphthalenesulfonamide structure, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds offer a research avenue in developing inhibitors that are selective toward specific protein kinases, with applications in studying cellular signaling and potentially in designing new therapeutic agents (Hidaka et al., 1984).

Antibacterial Evaluation of Naphthalene Derivatives

Studies on the antibacterial activity of naphthalene derivatives have demonstrated significant activity against bacterial strains, suggesting their application in developing new antibacterial agents. The research highlights the importance of structural modification in enhancing antibacterial efficacy and provides a foundation for further exploration in antimicrobial therapy (Ravichandiran et al., 2015).

Propiedades

IUPAC Name

1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c25-29(26,17-12-19-6-2-1-3-7-19)23-13-15-24(16-14-23)30(27,28)22-11-10-20-8-4-5-9-21(20)18-22/h1-9,12,17-18H,10-11,13-16H2/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUERTHACNFJSLI-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=CC2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydronaphthalene-2-sulfonyl)-4-(2-phenylethenesulfonyl)piperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.